15-Oxoicosanoic acid, also known as 15-oxo-eicosatetraenoic acid, is a fatty acid derivative that plays a significant role in various biological processes. It is a product of the metabolism of arachidonic acid and is involved in signaling pathways related to inflammation and cell homeostasis. This compound is classified under oxo fatty acids, which are characterized by the presence of a ketone functional group.
15-Oxoicosanoic acid is primarily derived from the enzymatic oxidation of arachidonic acid, a polyunsaturated fatty acid found in the phospholipid bilayer of cell membranes. It can also be synthesized through various chemical methods involving the manipulation of fatty acids.
The synthesis of 15-oxoicosanoic acid can be achieved through several methods, including:
In laboratory settings, the synthesis often involves dissolving arachidonic acid in a suitable solvent (e.g., dichloromethane) and adding an oxidizing agent while maintaining specific temperature and pH levels. For instance, potassium permanganate can be used in acidic conditions to facilitate the oxidation process, yielding high purity and yield of the desired product.
15-Oxoicosanoic acid has a complex molecular structure characterized by:
15-Oxoicosanoic acid is involved in various chemical reactions:
Common reagents for these reactions include:
15-Oxoicosanoic acid exerts its biological effects primarily through its interaction with specific receptors involved in inflammatory responses and cellular signaling pathways.
The compound influences cellular functions by modulating the activity of enzymes and receptors that govern inflammation and immune responses. For instance, it has been shown to regulate cell differentiation and apoptosis in various cell types, including macrophages .
Research indicates that treatment with 15-oxoicosanoic acid affects gene expression related to inflammatory markers and can alter cellular metabolism .
The compound's reactivity profile suggests potential applications in synthetic organic chemistry for developing new bioactive molecules .
15-Oxoicosanoic acid has several scientific applications:
15-Hydroxyprostaglandin Dehydrogenase (15-Hydroxyprostaglandin Dehydrogenase, NAD+; encoded by the HPGD gene) is the primary enzyme responsible for the biosynthesis of 15-oxoicosanoic acid derivatives. This enzyme catalyzes the NAD+-dependent oxidation of the 15(S)-hydroxyl group of polyunsaturated fatty acids to a 15-keto moiety, forming electrophilic α,β-unsaturated ketones such as 15-oxoeicosatetraenoic acid (15-oxoETE) from 15(S)-hydroxyeicosatetraenoic acid (15-HETE) [1] [3] [4]. As a member of the short-chain dehydrogenase/reductase superfamily, 15-Hydroxyprostaglandin Dehydrogenase is highly expressed in human lung, kidney, placenta, and gastrointestinal tissues, where it regulates local concentrations of bioactive lipids [3] [6]. Its action constitutes the initial step in the inactivation cascade of prostaglandins (e.g., converting Prostaglandin E2 to 15-keto-Prostaglandin E2) but simultaneously generates signaling metabolites with anti-proliferative properties [4] [5]. In macrophages and monocytes, 15-Hydroxyprostaglandin Dehydrogenase-mediated oxidation of 15-HETE to 15-oxoETE is a major metabolic pathway, confirmed through targeted lipidomics and inhibition studies using specific 15-Hydroxyprostaglandin Dehydrogenase inhibitors such as Cay10397 [1] [7].
Table 1: Key Substrates and Products of 15-Hydroxyprostaglandin Dehydrogenase in 15-Oxoicosanoic Acid Biosynthesis
Substrate | Product | Biological Significance |
---|---|---|
15(S)-Hydroxyeicosatetraenoic acid | 15-Oxoeicosatetraenoic acid | Anti-angiogenic; inhibits endothelial cell proliferation |
Prostaglandin E2 | 15-Keto-Prostaglandin E2 | Tumor suppressor; activates PPARγ |
14-Hydroxydocosahexaenoic acid | 14-Oxodocosahexaenoic acid | Anti-inflammatory mediator in airways |
11(R)-Hydroxyeicosatetraenoic acid | 11-Oxoeicosatetraenoic acid | Inhibits cancer cell proliferation |
15-Hydroxyprostaglandin Dehydrogenase exhibits broad substrate specificity, accepting both ω-6 (arachidonic acid-derived) and ω-3 (eicosapentaenoic acid/docosahexaenoic acid-derived) polyunsaturated fatty acids with a 15(S)-hydroxyl group. However, its catalytic efficiency varies significantly based on structural features:
Kinetic studies reveal a sequential ordered mechanism where NAD+ binds before the lipid substrate, forming a ternary complex. The catalytic site features a conserved Tyr-X-X-X-Lys motif that facilitates proton transfer via a serine-stabilized water network [4] [10]. Inhibition of glutathione S-transferases enhances 15-oxoicosanoic acid signaling by reducing glutathione adduct formation, indicating competition between metabolic inactivation and signaling [4].
Table 2: Kinetic Parameters of Selected 15-Hydroxyprostaglandin Dehydrogenase Substrates
Substrate | Km (μM) | kcat (s−1) | kcat/Km (M−1s−1) |
---|---|---|---|
15-Hydroxyeicosatetraenoic acid | 9.2 ± 1.1 | 0.43 ± 0.05 | 4.7 × 104 |
Prostaglandin E2 | 12.5 ± 2.3 | 0.38 ± 0.03 | 3.0 × 104 |
14-Hydroxydocosahexaenoic acid | 18.0 ± 3.4 | 0.29 ± 0.04 | 1.6 × 104 |
20-Hydroxydocosahexaenoic acid | 65.7 ± 8.9 | 0.05 ± 0.01 | 7.6 × 102 |
The biosynthesis of 15-oxoicosanoic acid derivatives follows distinct pathways in prokaryotic and eukaryotic organisms:
Eukaryotic Systems: In mammals, biosynthesis is tightly coupled to the cyclooxygenase and lipoxygenase pathways. Arachidonic acid is first oxygenated by 15-lipoxygenase-1 to 15-Hydroxyeicosatetraenoic acid, which is subsequently oxidized by cytosolic 15-Hydroxyprostaglandin Dehydrogenase. This pathway is well-documented in human macrophages, airway epithelia, and vascular endothelia [1] [7]. Tissue-specific regulation occurs via epigenetic mechanisms (e.g., histone methyltransferase EHMT2-mediated silencing of HPGD in cholangiocarcinoma) and cytokines (e.g., interleukin-1β downregulates 15-Hydroxyprostaglandin Dehydrogenase in colon cancer) [3] [6].
Prokaryotic Systems: Bacteria lack homologs of mammalian 15-Hydroxyprostaglandin Dehydrogenase. However, some Pseudomonas and Escherichia coli strains express hydroxysteroid dehydrogenases with incidental activity toward hydroxylated fatty acids. These enzymes typically exhibit broader substrate promiscuity but lower catalytic efficiency (kcat/Km < 103 M−1s−1) compared to mammalian 15-Hydroxyprostaglandin Dehydrogenase. Notably, microbial biosynthesis generates racemic oxo-metabolites due to the absence of stereoselective constraints [4] [7].
Evolutionarily, eukaryotic 15-Hydroxyprostaglandin Dehydrogenase shares structural homology with microbial short-chain dehydrogenases (e.g., 20% sequence identity with E. coli 7α-hydroxysteroid dehydrogenase), suggesting a common ancestral origin. However, divergence in substrate-binding pockets reflects adaptation to specialized lipid signaling roles in vertebrates [10]. No prokaryotic system is known to produce significant quantities of 15-oxoicosanoic acid under physiological conditions, highlighting the metabolic innovation of eukaryotic oxylipin pathways.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7